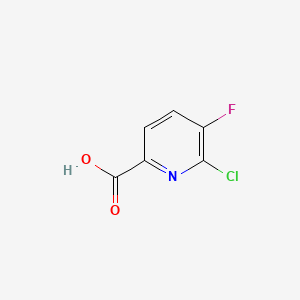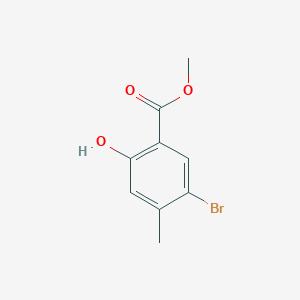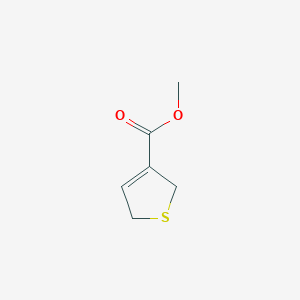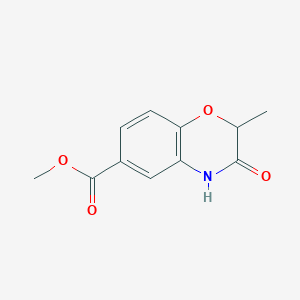
3,3-Difluoroindolin-2-one
Overview
Description
3,3-Difluoroindolin-2-one is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is 3,3-difluoro-1H-indol-2-one .
Synthesis Analysis
The synthesis of 3,3-Difluoroindolin-2-one and similar compounds has been studied in the past . One method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex . This method has been found to yield either 3-fluoroindoles or 3,3-difluoroindolines .Molecular Structure Analysis
The molecular structure of 3,3-Difluoroindolin-2-one consists of 8 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) .Physical And Chemical Properties Analysis
3,3-Difluoroindolin-2-one has a molecular weight of 169.13 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its solubility . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 29.1 Ų .Scientific Research Applications
3,3-Difluoroindolin-2-one: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Fluorinated Indoles
3,3-Difluoroindolin-2-one serves as a precursor in the synthesis of various fluorinated indole derivatives . These derivatives are significant due to their potential biological activities and applications in medicinal chemistry .
Difluorohydroxylation Reactions
This compound is used in difluorohydroxylation reactions of indoles, which is a method to introduce fluorine atoms into organic molecules, enhancing their biological activity and stability .
Photocatalyst-Free Synthesis
It has been utilized in photocatalyst-free conditions for the synthesis of fluorinated oxindoles , which are valuable scaffolds in pharmaceuticals .
Biological Potential
Indole derivatives, including those related to 3,3-Difluoroindolin-2-one, have shown significant biological potential with applications ranging from clinical treatments to binding with multiple receptors for drug development .
Chemical Research
Mechanism of Action
Target of Action
Indole derivatives, which include 3,3-difluoroindolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that 3,3-Difluoroindolin-2-one may interact with a variety of cellular targets, potentially influencing numerous biological processes.
Mode of Action
It’s known that the compound can be synthesized from appropriately substituted isatin derivatives with dast . The resulting 3,3-Difluoroindolin-2-one can then be reduced to 3-fluoroindoles or 3,3-difluoroindolines . This suggests that the compound may interact with its targets through a similar reduction process, leading to changes in the targets’ function or activity.
Biochemical Pathways
The synthesis of 3,3-difluoroindolin-2-one involves the reduction of 3,3-difluoro-2-oxindoles , suggesting that the compound may influence pathways related to the metabolism of these substances
Pharmacokinetics
It’s known that fluorinated drugs often exhibit increased lipid solubility, improved oxidative and thermal stability, and enzymic reaction inhibition properties
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It’s known that the synthesis of 3,3-difluoroindolin-2-one can be carried out under mild conditions , suggesting that the compound may be relatively stable in a variety of environments
properties
IUPAC Name |
3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVPBLZSJVLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415835 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197067-27-9 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)





![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)
